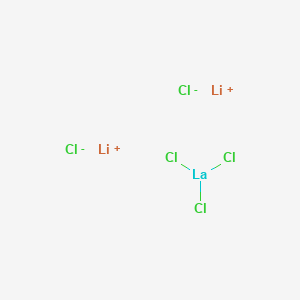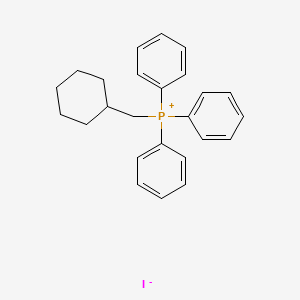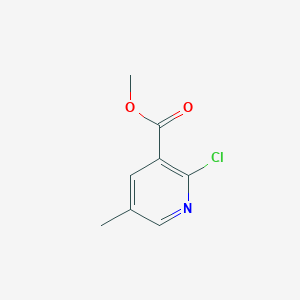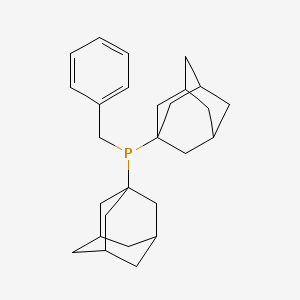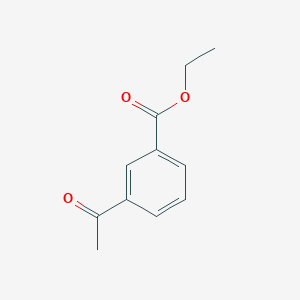
Tetrakis(trichlorosilylethyl)silane
概要
説明
Tetrakis(trichlorosilylethyl)silane is an organochlorosilane . It is used as a chemical intermediate . It is also used in the synthesis of various compounds .
Synthesis Analysis
This compound can be synthesized with trichlorosilane and platinum in tetrahydrofuran under specific conditions . The reaction conditions include 0 degrees Celsius for 3 hours, then reflux for 6 hours, and finally room temperature for 18 hours .Molecular Structure Analysis
This compound has a complex molecular structure with a total of 40 bonds, including 24 non-H bonds and 8 rotatable bonds . It contains a total of 41 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 12 Chlorine atoms .Chemical Reactions Analysis
This compound exhibits high reactivity due to the presence of trichlorosilyl groups . It has been used in substitution reactions and as superacids .Physical And Chemical Properties Analysis
This compound is a solid substance . Its formula is C8H16Cl12Si5 . It decomposes in contact with moist air or water, liberating hydrochloric acid .科学的研究の応用
Multiple Silyl Exchange Reactions
Tetrakis(trichlorosilylethyl)silane participates in silyl exchange reactions, leading to the synthesis of spirooligosilanes and other cyclic compounds. This demonstrates its utility in creating complex silicon-based structures, showcasing its potential in materials science and organosilicon chemistry (Hlina, Mechtler, Wagner, Baumgartner, & Marschner, 2009).
Cleavage in Amine Catalysed Reactions
Research indicates that this compound can be cleaved in amine-catalyzed reactions by HCl, leading to the production of tris(trichlorosilylethyl)silane. This process highlights the chemical's reactivity and its potential applications in the synthesis of organosilicon compounds (Raml & Hengge, 1980).
Synthesis of Carboxamides
This compound's derivatives have been effectively used as mild dehydrating agents in the synthesis of carboxamides from corresponding carboxylic acids and amines. This application is significant in organic synthesis, illustrating the compound's versatility (Tozawa, Yamane, & Mukaiyama, 2005).
Synthesis and Application in Polymer Chemistry
The compound and its derivatives are also key in the synthesis of polysiloxanes and poly(dimethylsiloxane) (PDMS) films. These materials have wide-ranging applications, from coatings to medical devices, highlighting the compound's importance in polymer chemistry (Cai & Weber, 2004).
Porous Structure and Gas Adsorption
Moreover, silicon and nitrogen-centered cyanate monomers, including those related to this compound, have been synthesized and polymerized to create highly porous cyanate resin networks. These materials exhibit significant gas and vapor adsorption capacities, underlining their potential in environmental and energy applications (Yu, Shen, Tian, Qu, & Wang, 2012).
作用機序
is a chemical compound with the formula C8H16Cl12Si5 . It is a solid substance and is part of the organochlorosilane chemical family . It has a melting point of 49-51°C, a boiling point of 165-195°C at 0.2mm, and a flash point greater than 65°C . It also has a high hydrolytic sensitivity, meaning it reacts rapidly with moisture, water, and protic solvents .
In terms of safety, Tetrakis(trichlorosilylethyl)silane is classified as causing severe skin burns and eye damage . Precautions should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection, and avoiding breathing in dust .
Safety and Hazards
生化学分析
Biochemical Properties
Tetrakis(trichlorosilylethyl)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilyl groups. These interactions often involve the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function. For example, this compound can react with serine, threonine, and tyrosine residues, resulting in the formation of stable silyl ethers. These modifications can affect the enzyme’s activity, stability, and interactions with other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit or activate specific kinases and phosphatases, thereby altering the phosphorylation status of downstream targets. This can result in changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The trichlorosilyl groups in the compound are highly reactive and can form stable silyl ethers with hydroxyl groups in proteins and other biomolecules. This covalent modification can lead to changes in the structure and function of the modified biomolecules. For example, the modification of enzymes by this compound can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to hydrolyze rapidly in the presence of moisture, leading to the formation of hydrochloric acid and other degradation products. This hydrolysis can affect the compound’s reactivity and its ability to modify biomolecules. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell proliferation, differentiation, and apoptosis, as well as alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation. At high doses, this compound can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to severe skin burns, eye damage, and respiratory tract irritation .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and fatty acid metabolism. These modifications can lead to changes in enzyme activity, metabolic flux, and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis, leading to a decrease in glucose utilization and an increase in alternative metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation. These interactions can affect the compound’s activity and its ability to modify biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and activity of this compound. These modifications can affect the compound’s ability to modify biomolecules and exert its biological effects .
特性
IUPAC Name |
tetrakis(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl12Si5/c9-22(10,11)5-1-21(2-6-23(12,13)14,3-7-24(15,16)17)4-8-25(18,19)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQRTQAKSJQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl12Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474904 | |
| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67776-46-9 | |
| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



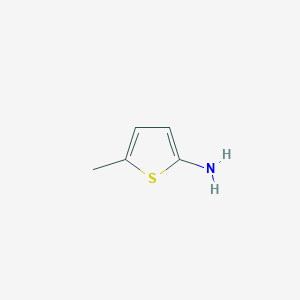

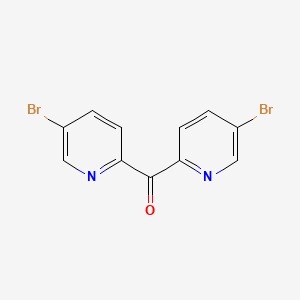
![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
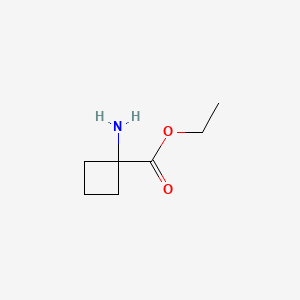

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
